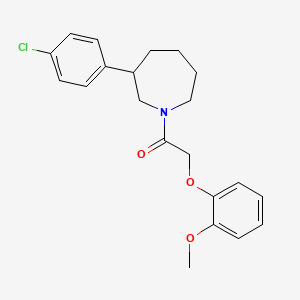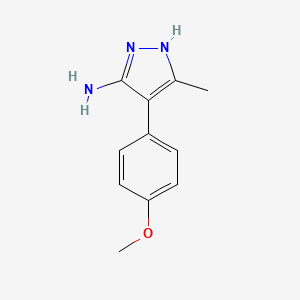![molecular formula C16H16N4O6S B2892865 5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034224-64-9](/img/structure/B2892865.png)
5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps Each step requires precise control of reaction conditions, including temperature, solvent, and pH
Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow processes to enhance yield and purity while reducing reaction times. Automated synthesis platforms are frequently employed to optimize reaction conditions and ensure reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes various chemical reactions, including substitution, oxidation, and reduction. Each type of reaction offers insights into the compound's reactivity and potential modifications.
Common Reagents and Conditions: : Typical reagents include strong acids and bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: : The products formed depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce different functional groups, altering the compound's properties.
Applications De Recherche Scientifique
Chemistry: : In organic synthesis, the compound serves as a building block for creating complex molecules, aiding in the development of new synthetic methodologies.
Biology: : It exhibits biological activity, making it a candidate for drug discovery and development, especially in targeting specific enzymes or receptors.
Medicine: : Potential therapeutic applications include its use in designing novel pharmaceuticals, particularly for treating diseases where precise molecular targeting is crucial.
Industry: : Its stability and reactivity make it useful in material science, particularly in developing advanced materials with specific properties.
Mechanism of Action: : The compound exerts its effects through interactions with molecular targets, often involving binding to specific enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical outcomes. The pathways involved might include inhibition or activation of biochemical processes crucial for therapeutic effects or material properties.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to similar compounds, it stands out due to its unique functional groups and reactivity profile. Its sulfonyl and pyridazinyl moieties offer distinct advantages in terms of stability and biological activity.
List of Similar Compounds: : Similar compounds include other benzo[d]oxazole derivatives and pyridazinyl-containing molecules, each offering different benefits and limitations based on their structures and properties.
Propriétés
IUPAC Name |
5-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-24-14-4-5-15(19-18-14)25-10-6-7-20(9-10)27(22,23)11-2-3-13-12(8-11)17-16(21)26-13/h2-5,8,10H,6-7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROGWXYTXFBBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine](/img/structure/B2892784.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2892786.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2892791.png)

![1-(3-chlorophenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2892795.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2892796.png)
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)
![1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2892799.png)




